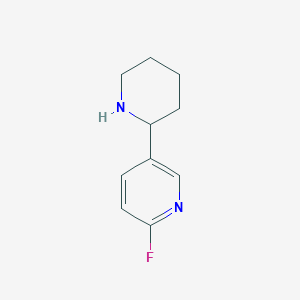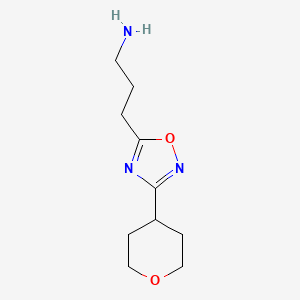
3-(3-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound with the molecular formula C10H17N3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of 4-hydroxybutanal.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which then cyclizes to form the oxadiazole ring.
Coupling of the Rings: The tetrahydro-2H-pyran ring and the oxadiazole ring are coupled through a propyl linker, typically using a base-catalyzed nucleophilic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the oxadiazole ring, making it less versatile in certain applications.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents, offering varied reactivity and applications.
Uniqueness
The combination of the tetrahydro-2H-pyran ring, oxadiazole ring, and amine group in 3-(3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine provides a unique structure that can interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H17N3O2/c11-5-1-2-9-12-10(13-15-9)8-3-6-14-7-4-8/h8H,1-7,11H2 |
Clé InChI |
SMIFFLJMZAMHAN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=NOC(=N2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


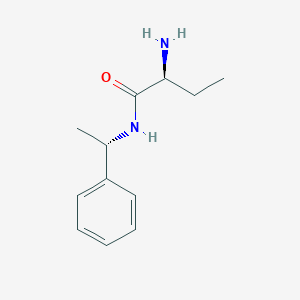
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
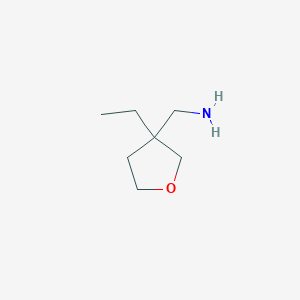
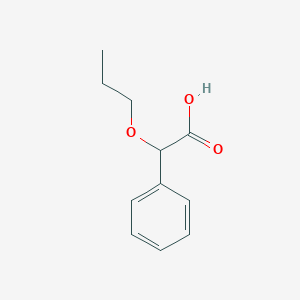

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
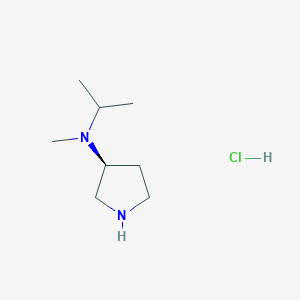
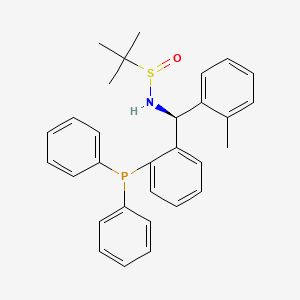
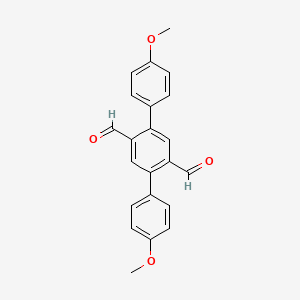

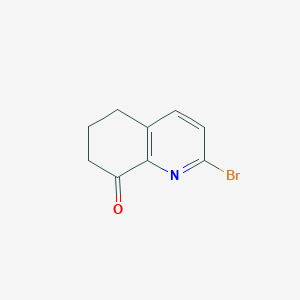
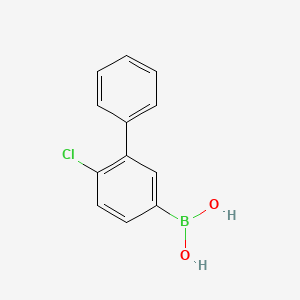
![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
